Cyclobutyl-(tetrahydro-pyran-4-YL)-amine
Overview
Description
Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is an organic compound that features a cyclobutyl group attached to a tetrahydropyran ring, which is further connected to an amine group
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as interstitial collagenase and Collagenase 3 . These enzymes play a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and metastasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the tetrahydropyran derivative.
Introduction of the Amine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and the employment of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl-(tetrahydro-pyran-4-YL)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclobutyl-(tetrahydro-pyran-4-YL)-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-ylmethanol: This compound shares the tetrahydropyran ring but lacks the cyclobutyl and amine groups.
N-Hydroxy-2-(4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl)-acetamide: This compound has a similar tetrahydropyran structure but includes different functional groups.
Uniqueness
Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is unique due to the presence of both the cyclobutyl and amine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclobutyloxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(3-1)10-9-4-6-11-7-5-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYCMBHVGFNEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696334 | |
Record name | N-Cyclobutyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-95-5 | |
Record name | N-Cyclobutyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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